molecular formula C17H27N3OS B5757386 3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide

3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B5757386
M. Wt: 321.5 g/mol
InChI Key: FGOKBAALTDTRAE-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide can be achieved through a multi-step process involving the formation of the thiadiazole ring followed by the introduction of the cyclohexyl and cyclopentylmethyl groups. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods. The choice of reagents and solvents would also be influenced by considerations of safety, environmental impact, and regulatory compliance.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The cyclohexyl and cyclopentylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, including its ability to modulate specific biological pathways or targets.

    Industry: It may find applications in the development of new materials, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide would depend on its specific biological or chemical activity. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The thiadiazole ring and the cyclohexyl and cyclopentylmethyl groups may contribute to the compound’s binding affinity and specificity for its targets. Further studies would be needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]acetamide: Similar structure with an acetamide group instead of a propanamide group.

    3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]butanamide: Similar structure with a butanamide group instead of a propanamide group.

    3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure with a benzamide group instead of a propanamide group.

Uniqueness

3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the cyclohexyl and cyclopentylmethyl groups may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.

Properties

IUPAC Name

3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3OS/c21-15(11-10-13-6-2-1-3-7-13)18-17-20-19-16(22-17)12-14-8-4-5-9-14/h13-14H,1-12H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOKBAALTDTRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=NN=C(S2)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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